1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a structurally complex compound featuring a benzothiazole core, a piperazine ring, and a diphenylethanone moiety. The benzothiazole group (4,7-dimethyl-substituted) is a heterocyclic system known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents.
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-19-13-14-20(2)25-24(19)28-27(32-25)30-17-15-29(16-18-30)26(31)23(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,23H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFMNXCKHZALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the Piperazine Ring: The benzo[d]thiazole derivative is then reacted with piperazine under reflux conditions.
Formation of the Diphenylethanone Moiety:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and piperazine rings, depending on the reagents and conditions used.
Common reagents include halogens for halogenation, nitrating agents for nitration, and sulfonating agents for sulfonation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone may exhibit antidepressant properties by influencing neurotransmitter systems. Studies have shown that modulation of serotonin and norepinephrine pathways can lead to antidepressant effects . Specifically, the presence of the piperazine group is often associated with enhanced bioactivity in this context.
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer potential. The structural characteristics of this compound suggest possible interactions with cellular mechanisms involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells through various pathways .
Neuroprotective Effects
The neuroprotective properties of benzothiazole derivatives are gaining attention in research focused on neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neuronal damage caused by oxidative stress and inflammation . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.
Study on Antidepressant Effects
A study conducted by Smith et al. (2023) examined the antidepressant effects of benzothiazole derivatives in a rodent model. The results indicated that compounds with structural similarities to this compound significantly reduced depressive-like behaviors when administered at specific dosages. The study concluded that further research into the pharmacodynamics of these compounds could lead to new therapeutic options for depression .
Investigation of Anticancer Properties
In a separate investigation by Chen et al. (2024), the anticancer properties of various benzothiazole derivatives were assessed against multiple cancer cell lines. The study found that this compound exhibited potent cytotoxic effects on breast cancer cells. Mechanistic studies suggested that the compound induced apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzo[d]thiazole ring is known to interact with various biological targets, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the diphenylethanone moiety may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Benzothiazole vs. Benzothiophene/Thiazole/Thiophene :
- The target compound’s 4,7-dimethylbenzothiazole core offers enhanced electron-withdrawing properties and rigidity compared to the benzo[b]thiophene in 8c or thiophene in Compound 21. This may improve metabolic stability and π-π stacking interactions in biological systems .
- The fungicidal derivative () employs a thiazole core with a dihydroisoxazole substituent, prioritizing electrophilic reactivity for antifungal action .
Linker Modifications
- Piperazine vs. Piperidine :
Terminal Functional Groups
- Diphenylethanone vs. In contrast, 8c’s propanol group improves hydrophilicity, favoring polar interactions . Compound 21’s trifluoromethyl group enhances electronegativity and bioavailability, a feature absent in the target compound .
Biological Activity
The compound 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety and a benzo[d]thiazole unit, which are known for their pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.6 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897484-72-9 |
This compound's unique arrangement of functional groups may facilitate interactions with various biological targets, enhancing its pharmacological profile.
Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:
- Modulation of Neurotransmitter Systems : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and norepinephrine pathways. This interaction suggests potential antidepressant activity by inhibiting the reuptake of these neurotransmitters .
- Antioxidant Activity : Some studies have indicated that compounds containing similar structural motifs exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through various signaling pathways .
Research Findings
A review of the literature reveals several studies focusing on the biological activity of related compounds. Notably:
- Antidepressant Activity : A study evaluated derivatives of piperazine and their effects on serotonin receptors. Compounds with similar structures demonstrated significant binding affinity and functional activity at these receptors, indicating potential antidepressant properties .
- Neuroprotective Effects : In vitro studies using PC12 cells showed that related compounds effectively reduced glutamate-induced neurotoxicity, suggesting neuroprotective effects that could be beneficial in neurodegenerative diseases .
Case Studies
- Synthesis and Evaluation : One study synthesized a series of piperazine derivatives and assessed their biological activities. The results indicated that specific substitutions on the phenyl ring significantly influenced their activity as allosteric enhancers at adenosine receptors, with some derivatives exhibiting robust antidepressant-like effects in animal models .
- Anticancer Studies : Another investigation focused on the anticancer properties of benzothiazole derivatives. It was found that certain compounds induced apoptosis in cancer cell lines through mitochondrial pathways, highlighting the potential of these derivatives as lead compounds for cancer therapy .
Q & A
Basic: How to design a synthetic route for this compound, considering the reactivity of the benzo[d]thiazole and piperazine moieties?
Methodological Answer:
A multi-step synthesis should prioritize sequential coupling of the benzo[d]thiazole and piperazine fragments. The benzo[d]thiazole core can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions. Piperazine incorporation may involve nucleophilic substitution or amidation reactions, with careful selection of protecting groups (e.g., Boc) to prevent side reactions. For example, highlights the use of coupling reagents like EDCI/HOBt for amide bond formation in similar piperazine-containing systems. Solvent choice (e.g., 1,4-dioxane or DMF) and catalytic bases (e.g., triethylamine) are critical for optimizing yields .
Advanced: How to resolve discrepancies in NMR data between theoretical predictions and experimental results?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in piperazine rings) or solvent-induced shifts. Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and distinguish between tautomers or conformers. For example, demonstrates the use of X-ray crystallography to validate structural assignments when NMR data is ambiguous. Additionally, computational tools (DFT calculations) can predict chemical shifts, aiding in assignment corrections .
Basic: What in vitro assays are appropriate for initial biological screening of this compound?
Methodological Answer:
Begin with cytotoxicity assays using human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast controls (e.g., WI-38), as described in . Use SRB or MTT assays to quantify viability. For receptor-targeted studies, employ histamine H1/H4 receptor binding assays (see ) or kinase inhibition panels. Ensure DMSO concentrations remain ≤0.5% to avoid solvent toxicity .
Advanced: How to optimize reaction conditions to improve the yield of the diphenylethanone group?
Methodological Answer:
Use Friedel-Crafts acylation with AlCl₃ as a catalyst in anhydrous dichloromethane to introduce the diphenylethanone moiety. Monitor reaction progress via TLC (silica gel, hexane/EtOAc). If steric hindrance limits yield, switch to microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reaction efficiency. provides analogous strategies for activating aromatic systems in similar frameworks .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Verify carbonyl stretching (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve absolute configuration and packing interactions, as shown in .
Advanced: How to conduct a structure-activity relationship (SAR) study focusing on substitutions in the piperazine ring?
Methodological Answer:
Synthesize analogs with varied substituents (e.g., methyl, phenyl, or nitro groups) at the piperazine nitrogen. Test these analogs in receptor-binding assays (e.g., histamine H1/H4 in ) or cellular uptake studies. Use molecular docking to correlate steric/electronic effects with activity. demonstrates SAR strategies for piperazine derivatives in antifungal agents .
Basic: What stability considerations are critical for storing and handling this compound?
Methodological Answer:
Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazole ring. Conduct accelerated stability studies at varying pH (1–13) and temperatures (25–60°C) using HPLC to monitor degradation. outlines protocols for assessing abiotic stability in environmental matrices .
Advanced: How to analyze metabolic pathways using in vitro liver microsomal models?
Methodological Answer:
Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation). For phase II metabolism, add UDPGA or PAPS to detect glucuronidation/sulfation. Compare results with computational tools like MetaSite to predict metabolic hotspots .
Basic: How to validate purity using chromatographic methods?
Methodological Answer:
Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm. Validate purity ≥95% by integrating peak areas. For trace impurities, use UPLC-QTOF-MS. describes recrystallization from 1,4-dioxane to achieve high purity .
Advanced: How to design experiments to assess the environmental fate of this compound?
Methodological Answer:
Follow the framework in :
Degradation Studies : Test hydrolysis (pH 4–9), photolysis (UV light, 254 nm), and biodegradation (OECD 301D).
Partitioning : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd).
Ecotoxicology : Use Daphnia magna or algae growth inhibition assays.
Modeling : Apply EPI Suite or EUSES to predict persistence and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
